molecular formula C6H4ClN3O B1581694 6-Chloro-1-hydroxybenzotriazole CAS No. 26198-19-6

6-Chloro-1-hydroxybenzotriazole

Cat. No.: B1581694
CAS No.: 26198-19-6
M. Wt: 169.57 g/mol
InChI Key: TZCYLJGNWDVJRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-1-hydroxybenzotriazole can be synthesized through the chlorination of 1-hydroxybenzotriazole. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a suitable solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the benzotriazole ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity. The compound is often produced in a crystalline form and stored under conditions that prevent moisture absorption, as it is typically supplied as a dihydrate .

Properties

IUPAC Name

6-chloro-1-hydroxybenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCYLJGNWDVJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283228
Record name Cl-HOBt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26198-19-6
Record name 26198-19-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cl-HOBt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1-hydroxy-1H-benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 6-Chloro-1-hydroxybenzotriazole in peptide synthesis?

A1: this compound acts as a coupling agent in solid-phase peptide synthesis [, ]. It facilitates the formation of amide bonds between amino acids, which are the building blocks of peptides. Specifically, it reacts with activated carboxylic acids to form activated esters, which are more susceptible to nucleophilic attack by amines. This ultimately leads to the formation of peptide bonds with high efficiency.

Q2: Are there safety concerns regarding the use of this compound?

A2: While this compound has been widely used, research suggests potential safety concerns. A study [] comparing different catalysts for imidazolide couplings found that this compound exhibited shock sensitivity. This finding raised concerns about its safe handling and storage, especially in large-scale applications.

Q3: What alternative catalysts are available for peptide synthesis that address the safety concerns associated with this compound?

A3: The study [] that identified safety issues with this compound also explored alternative catalysts. They highlighted 2-Hydroxy-5-nitropyridine as a promising substitute. This compound demonstrated comparable catalytic effectiveness to this compound in promoting imidazolide couplings, but importantly, it exhibited a safer profile with no shock sensitivity detected in tests. This finding suggests 2-Hydroxy-5-nitropyridine could be a safer alternative for peptide synthesis and related applications.

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